molecular formula C8H14N4O B13541391 5-(4-Methoxypyrrolidin-2-yl)-1-methyl-1h-1,2,4-triazole

5-(4-Methoxypyrrolidin-2-yl)-1-methyl-1h-1,2,4-triazole

Cat. No.: B13541391
M. Wt: 182.22 g/mol
InChI Key: FRACNWGXVSNVDP-UHFFFAOYSA-N
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Description

5-(4-Methoxypyrrolidin-2-yl)-1-methyl-1h-1,2,4-triazole is a heterocyclic compound that features a pyrrolidine ring fused with a triazole ring. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyrrolidine and triazole rings in its structure makes it a versatile scaffold for the development of novel biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxypyrrolidin-2-yl)-1-methyl-1h-1,2,4-triazole typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents.

    Formation of the Triazole Ring: The triazole ring can be formed through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxypyrrolidin-2-yl)-1-methyl-1h-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrrolidine and triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5-(4-Methoxypyrrolidin-2-yl)-1-methyl-1h-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Methoxypyrrolidin-2-yl)-1-methyl-1h-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxypyrrolidin-2-yl)-1-methyl-1h-1,2,4-triazole is unique due to the combination of its pyrrolidine and triazole rings, which provide a versatile scaffold for the development of novel bioactive compounds. This combination allows for the exploration of diverse chemical space and the potential for various biological activities.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

5-(4-methoxypyrrolidin-2-yl)-1-methyl-1,2,4-triazole

InChI

InChI=1S/C8H14N4O/c1-12-8(10-5-11-12)7-3-6(13-2)4-9-7/h5-7,9H,3-4H2,1-2H3

InChI Key

FRACNWGXVSNVDP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C2CC(CN2)OC

Origin of Product

United States

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